Cas no 1187928-16-0 (5-Iodo-2,3-dihydro-1H-indole Hydrochloride)

5-Iodo-2,3-dihydro-1H-indole Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Iodoindoline hydrochloride
- 5-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
- C8H8IN.HCl
- 3234AJ
- SB31187
- 1187928-16-0
- 5-iodo-2,3-dihydro-1H-indole;hydrochloride
- CS-0120216
- MFCD08752589
- 5-Iodoindolinehydrochloride
- 5-Iodo-2,3-dihydro-1H-indole Hydrochloride
-
- MDL: MFCD08752589
- Inchi: 1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
- InChI Key: YPAWBLVTZISSIU-UHFFFAOYSA-N
- SMILES: IC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N2[H].Cl[H]
Computed Properties
- Exact Mass: 280.94682 g/mol
- Monoisotopic Mass: 280.94682 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- Molecular Weight: 281.52
5-Iodo-2,3-dihydro-1H-indole Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB536945-50mg |
5-Iodo-2,3-dihydro-1H-indole hydrochloride; . |
1187928-16-0 | 50mg |
€248.50 | 2025-03-19 | ||
eNovation Chemicals LLC | D968515-50mg |
5-Iodo-2,3-dihydro-1H-indole hydrochloride |
1187928-16-0 | 95% | 50mg |
$180 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190856-250mg |
5-Iodoindoline hydrochloride |
1187928-16-0 | 97% | 250mg |
¥1983.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190856-500mg |
5-Iodoindoline hydrochloride |
1187928-16-0 | 97% | 500mg |
¥3250.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190856-5g |
5-Iodoindoline hydrochloride |
1187928-16-0 | 97% | 5g |
¥20800.00 | 2024-08-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0138S-100mg |
5-Iodo-2,3-dihydro-1H-indole hydrochloride |
1187928-16-0 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
Chemenu | CM130924-1g |
5-iodoindoline hydrochloride |
1187928-16-0 | 95% | 1g |
$235 | 2021-08-05 | |
eNovation Chemicals LLC | D968515-5g |
5-Iodo-2,3-dihydro-1H-indole hydrochloride |
1187928-16-0 | 95% | 5g |
$1780 | 2024-07-28 | |
Alichem | A199008192-1g |
5-Iodoindoline hydrochloride |
1187928-16-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0138S-1g |
5-Iodo-2,3-dihydro-1H-indole hydrochloride |
1187928-16-0 | 97% | 1g |
3375.21CNY | 2021-05-08 |
5-Iodo-2,3-dihydro-1H-indole Hydrochloride Related Literature
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
Additional information on 5-Iodo-2,3-dihydro-1H-indole Hydrochloride
Introduction to 5-Iodo-2,3-dihydro-1H-indole Hydrochloride (CAS No: 1187928-16-0)
5-Iodo-2,3-dihydro-1H-indole Hydrochloride, identified by its CAS number 1187928-16-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a heterocyclic aromatic organic compound that has garnered considerable attention due to its diverse biological activities and applications in drug development. The presence of an iodine atom at the 5-position and a hydrochloride salt form enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry and pharmacological studies.
The indole scaffold is well-known for its role in various natural products and bioactive molecules. It is a core structure found in numerous pharmaceuticals, including those used for treating neurological disorders, infectious diseases, and cancer. The structural versatility of indole derivatives allows for modifications at different positions, leading to compounds with tailored biological properties. In particular, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride serves as a crucial building block for further functionalization, enabling the synthesis of more complex molecules with potential therapeutic benefits.
Recent advancements in medicinal chemistry have highlighted the importance of iodinated indole derivatives in drug discovery. The iodine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl structures. These reactions are pivotal in generating novel pharmacophores with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated that indole derivatives modified at the 5-position exhibit improved binding affinity to target proteins, making them promising candidates for developing next-generation therapeutics.
The hydrochloride salt form of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride enhances its stability and bioavailability, which are critical factors in pharmaceutical formulations. This salt form improves solubility in aqueous media, facilitating its use in both in vitro and in vivo studies. Researchers have leveraged this compound to explore its potential in modulating various biological pathways. Notably, investigations have focused on its role in inhibiting kinases and other enzymes involved in cancer progression. The iodine atom's ability to participate in metal-catalyzed reactions has also opened avenues for developing radiolabeled probes used in diagnostic imaging.
In the realm of drug development, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting specific disease pathways. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancers. The structural features of indole derivatives allow for precise tuning of electronic properties, enabling optimization of drug-like characteristics such as potency, selectivity, and pharmacokinetic profiles. These attributes make 5-Iodo-2,3-dihydro-1H-indole Hydrochloride an indispensable tool for medicinal chemists seeking to design innovative therapeutic agents.
The growing interest in immunotherapy has also spurred research into indole-based compounds. Studies suggest that certain indole derivatives can modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune regulation. 5-Iodo-2,3-dihydro-1H-indole Hydrochloride, with its unique structural features, has been explored as a scaffold for developing immunomodulatory drugs. Its ability to undergo further chemical modifications allows researchers to fine-tune its interactions with biological targets, paving the way for novel immunotherapeutic strategies.
From a synthetic chemistry perspective, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride exemplifies the utility of iodinated heterocycles as versatile intermediates. The compound's reactivity makes it amenable to a wide range of transformations, including nucleophilic aromatic substitutions and metal-catalyzed cyclizations. These reactions are fundamental to constructing complex molecular architectures required for advanced drug discovery programs. The hydrochloride salt form further enhances these synthetic possibilities by improving reaction yields and product isolation.
The pharmaceutical industry continues to invest heavily in exploring novel indole derivatives due to their broad spectrum of biological activities. 5-Iodo-2,3-dihydro-1H-indole Hydrochloride stands out as a key intermediate that supports this effort by providing a robust platform for structural diversification. Its incorporation into libraries of compounds has led to the identification of several hit molecules with therapeutic potential. These findings underscore the importance of high-quality intermediates like 5-Iodo-2,3-dihydro-1H-indole Hydrochloride in accelerating drug discovery pipelines.
Future research directions may focus on leveraging computational methods to predict new derivatives of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride with enhanced pharmacological properties. Advances in artificial intelligence and machine learning are enabling researchers to screen vast chemical spaces efficiently, identifying promising candidates for further validation. This interdisciplinary approach holds great promise for uncovering next-generation drugs based on well-established scaffolds like indole.
In summary,5-Iodo-2,3-dihydro-1H-indole Hydrochloride (CAS No: 1187928-16-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules with potential therapeutic applications across various diseases. As research progresses,this compound will continue to play a pivotal role in advancing our understanding of medicinal chemistry and developing innovative treatments for human health.
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